2-Methyl-4-nitrobenzamide
Overview
Description
2-Methyl-4-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzamide, characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzamide typically involves the nitration of 2-methylbenzamide. One common method includes the reaction of 2-methylbenzamide with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).
Major Products Formed:
Reduction: 2-Methyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
- 2-Chloro-N-methyl-4-nitrobenzamide
- 2-Fluoro-N-methyl-4-nitrobenzamide
- 4-Nitrobenzamide
Comparison: 2-Methyl-4-nitrobenzamide is unique due to the presence of both a methyl and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-N-methyl-4-nitrobenzamide and 2-Fluoro-N-methyl-4-nitrobenzamide, the methyl group in this compound provides distinct steric and electronic effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKLVGVLMCIHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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